Cas no 2408428-25-9 ((4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid)

(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid 化学的及び物理的性質
名前と識別子
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- 4-Boc-amino-cyclohex-1-enyl-boronic acid
- (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid
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- MDL: MFCD22201104
- インチ: 1S/C11H20BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4,9,15-16H,5-7H2,1-3H3,(H,13,14)
- InChIKey: ZIALHTWCTUMUEZ-UHFFFAOYSA-N
- ほほえんだ: C1(B(O)O)CCC(NC(OC(C)(C)C)=O)CC=1
(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1124582-25g |
4-Boc-amino-cyclohex-1-enyl-boronic acid |
2408428-25-9 | 95% | 25g |
$1430 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0138-1g |
4-Boc-amino-cyclohex-1-enyl-boronic acid |
2408428-25-9 | 97% | 1g |
805.64CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0138-25g |
4-Boc-amino-cyclohex-1-enyl-boronic acid |
2408428-25-9 | 97% | 25g |
¥11192.24 | 2025-01-21 | |
eNovation Chemicals LLC | Y1124582-5g |
4-Boc-amino-cyclohex-1-enyl-boronic acid |
2408428-25-9 | 95% | 5g |
$430 | 2025-02-24 | |
Enamine | EN300-1268488-1.0g |
(4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid |
2408428-25-9 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1268488-1000mg |
(4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid |
2408428-25-9 | 1000mg |
$428.0 | 2023-10-02 | ||
Enamine | EN300-1268488-50mg |
(4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid |
2408428-25-9 | 50mg |
$359.0 | 2023-10-02 | ||
Enamine | EN300-1268488-10000mg |
(4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid |
2408428-25-9 | 10000mg |
$1839.0 | 2023-10-02 | ||
eNovation Chemicals LLC | Y1124582-25g |
4-Boc-amino-cyclohex-1-enyl-boronic acid |
2408428-25-9 | 95% | 25g |
$1430 | 2025-02-25 | |
eNovation Chemicals LLC | Y1124582-1g |
4-Boc-amino-cyclohex-1-enyl-boronic acid |
2408428-25-9 | 95% | 1g |
$155 | 2025-02-24 |
(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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(4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acidに関する追加情報
Introduction to (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic Acid (CAS No. 2408428-25-9)
The compound (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid, identified by the CAS number 2408428-25-9, is a significant molecule in the field of organic chemistry and materials science. This compound is particularly notable for its role in boronic acid chemistry, which has seen remarkable advancements in recent years. Boronic acids, including this specific compound, are widely used as intermediates in the synthesis of various functional materials and pharmaceutical agents.
The structure of this compound consists of a cyclohexene ring substituted with a boronic acid group at the 1-position and a tert-butoxycarbonylamino group at the 4-position. This unique structure makes it highly versatile for applications in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone in modern organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group adds another layer of functionality, allowing for precise control over reactivity during synthetic processes.
Recent studies have highlighted the importance of this compound in the development of advanced materials. For instance, researchers have utilized its boronic acid functionality to synthesize novel conjugated polymers with enhanced electronic properties. These polymers have potential applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The ability to tailor the electronic properties through precise synthetic control underscores the significance of this compound in material science research.
In addition to its role in materials science, this compound has also found applications in medicinal chemistry. The boronic acid group is known to participate in bioorthogonal reactions, making it a valuable tool for drug discovery and development. Recent research has explored its use in synthesizing bioactive molecules with potential therapeutic applications, particularly in the areas of oncology and inflammation.
The synthesis of (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid typically involves multi-step processes that combine principles from both organic and organometallic chemistry. Key steps often include the formation of the cyclohexene ring, introduction of the Boc protecting group, and subsequent functionalization with the boronic acid moiety. These steps require careful optimization to ensure high yields and purity, which are critical for downstream applications.
From an environmental standpoint, this compound aligns with current trends toward greener chemistry practices. Its synthesis can be designed to minimize waste and maximize atom economy, contributing to sustainable chemical processes. Furthermore, its application in developing energy-efficient materials supports broader goals of reducing carbon footprints in various industries.
In conclusion, (4-{(tert-butoxy)carbonylamino}cyclohex-1-en-1-yl)boronic acid stands as a pivotal molecule at the intersection of organic synthesis, materials science, and medicinal chemistry. Its unique structure and functional groups make it an invaluable tool for advancing cutting-edge research across these disciplines. As scientific understanding continues to evolve, this compound will undoubtedly play an increasingly important role in shaping future innovations.
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